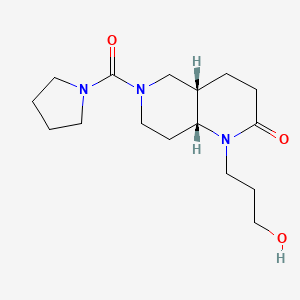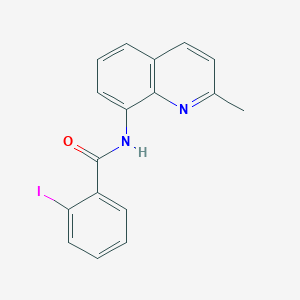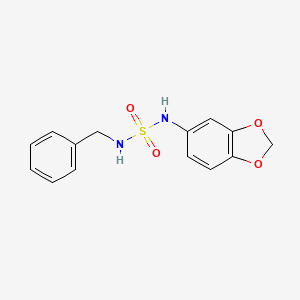![molecular formula C20H24N4O B5361980 7-[3-(benzyloxy)-1-azetidinyl]-5-isopropyl-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5361980.png)
7-[3-(benzyloxy)-1-azetidinyl]-5-isopropyl-2-methylpyrazolo[1,5-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-[3-(benzyloxy)-1-azetidinyl]-5-isopropyl-2-methylpyrazolo[1,5-a]pyrimidine, also known as BZPMP, is a newly synthesized compound that has gained significant attention in scientific research due to its potential use in the development of new drugs.
作用機序
The mechanism of action of 7-[3-(benzyloxy)-1-azetidinyl]-5-isopropyl-2-methylpyrazolo[1,5-a]pyrimidine is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell growth and division. This leads to the death of cancer cells and the inhibition of bacterial and fungal growth. This compound has also been shown to activate certain signaling pathways involved in the immune response, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest and apoptosis, leading to cell death. This compound also inhibits the activity of certain enzymes involved in DNA replication and repair, which may contribute to its anti-cancer properties. In bacterial and fungal cells, this compound disrupts the cell membrane, leading to cell death. This compound has also been shown to reduce inflammation by inhibiting the production of certain cytokines and chemokines.
実験室実験の利点と制限
One advantage of using 7-[3-(benzyloxy)-1-azetidinyl]-5-isopropyl-2-methylpyrazolo[1,5-a]pyrimidine in lab experiments is its specificity for certain enzymes and signaling pathways, which allows for targeted research. Additionally, this compound has been shown to have a low toxicity profile, making it a safer alternative to other compounds. However, one limitation of using this compound in lab experiments is its limited availability, which may make it difficult to obtain for some researchers.
将来の方向性
There are several future directions for research involving 7-[3-(benzyloxy)-1-azetidinyl]-5-isopropyl-2-methylpyrazolo[1,5-a]pyrimidine. One area of focus is the development of new drugs based on the structure of this compound. Researchers are also interested in studying the mechanism of action of this compound in more detail, which may lead to the discovery of new targets for drug development. Additionally, researchers are exploring the use of this compound in combination with other compounds to enhance its effectiveness against cancer cells and bacteria.
合成法
The synthesis of 7-[3-(benzyloxy)-1-azetidinyl]-5-isopropyl-2-methylpyrazolo[1,5-a]pyrimidine involves a series of chemical reactions. The starting materials for the synthesis include isopropyl acetate, 2-methylpyrazolo[1,5-a]pyrimidine, and benzyl bromide. The reaction involves the substitution of the bromine atom in benzyl bromide with the isopropyl group, followed by the reaction of the resulting compound with 2-methylpyrazolo[1,5-a]pyrimidine. The final step involves the introduction of the azetidine ring by reacting the intermediate compound with sodium hydride and 2-bromoethyl benzoate. The resulting compound is then purified using chromatography to obtain this compound.
科学的研究の応用
7-[3-(benzyloxy)-1-azetidinyl]-5-isopropyl-2-methylpyrazolo[1,5-a]pyrimidine has been studied extensively in scientific research due to its potential use in the development of new drugs. It has been found to have activity against several types of cancer cells, including breast, lung, and colon cancer cells. This compound has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as arthritis. Additionally, this compound has been found to have activity against certain types of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
特性
IUPAC Name |
2-methyl-7-(3-phenylmethoxyazetidin-1-yl)-5-propan-2-ylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c1-14(2)18-10-20(24-19(21-18)9-15(3)22-24)23-11-17(12-23)25-13-16-7-5-4-6-8-16/h4-10,14,17H,11-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBCWHWTYKKLNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=C(C=C2N3CC(C3)OCC4=CC=CC=C4)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({(2R,5S)-5-[(6-phenylpyridazin-3-yl)methyl]tetrahydrofuran-2-yl}methyl)morpholine](/img/structure/B5361909.png)

![N-methyl-1-(2-phenyl-1,3-thiazol-4-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)methanamine dihydrochloride](/img/structure/B5361916.png)
![2-[(1H-benzimidazol-2-ylmethyl)thio]-N-phenylacetamide](/img/structure/B5361920.png)

![3-{[1-(3-pyridin-3-ylpropanoyl)pyrrolidin-3-yl]methyl}benzamide](/img/structure/B5361934.png)
![1-(4-fluorobenzyl)-2-isopropyl-4-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-1,4-diazepane](/img/structure/B5361942.png)
![5-methyl-N-[(1S*,2R*)-2-(tetrahydro-2H-pyran-4-ylamino)cyclobutyl]-2-pyrazinecarboxamide](/img/structure/B5361950.png)
![2-[(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)amino]-1-butanol hydrochloride](/img/structure/B5361961.png)
![9-[(1-anilinocyclopentyl)carbonyl]-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5361969.png)
![4-(hydroxymethyl)-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}benzamide](/img/structure/B5361972.png)
![{[(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]amino}acetic acid](/img/structure/B5361994.png)
![2-{4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]phenoxy}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5362008.png)
